molecular formula C10H14N2O6 B613180 Eei-Aoa-OSu CAS No. 960607-67-4

Eei-Aoa-OSu

Cat. No.: B613180
CAS No.: 960607-67-4
M. Wt: 258,21 g/mole
InChI Key:
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Mechanism of Action

Target of Action

Eei-Aoa-OSu, also known as N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the aminooxy groups in peptides . The compound acts as a protecting group, preventing N-overacylation during peptide synthesis .

Mode of Action

This compound interacts with its targets by binding to the aminooxy groups in peptides . This binding prevents N-overacylation, a common issue in peptide synthesis . By acting as a protective group, this compound ensures the correct formation of peptides, contributing to the successful synthesis of these important biological molecules .

Biochemical Pathways

It is known that the compound plays a crucial role in peptide synthesis . Peptides are key components of many biological processes, including signal transduction, immune response, and cell-to-cell communication. Therefore, the successful synthesis of peptides, facilitated by this compound, can have downstream effects on numerous biochemical pathways.

Pharmacokinetics

As a compound used primarily in laboratory settings for peptide synthesis , its bioavailability, metabolism, and excretion within a biological system are not the main focus of research

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By preventing N-overacylation, this compound ensures the correct formation of peptides . This contributes to the production of functional peptides, which play vital roles in numerous biological processes.

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of this compound as a protecting group in peptide synthesis . .

Future Directions

The future directions of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” could involve its use in the synthesis of highly sophisticated bioconjugate assemblies . Its use in orthogonal oxime bond formation and copper (I)-mediated alkyne–azide cycloaddition (CuAAC) reactions could be a very convenient method for achieving this .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eei-Aoa-OSu involves the protection of the aminooxy group with an ethoxyethylidene group. This protection is crucial to prevent unwanted side reactions during peptide synthesis. The reaction typically involves the use of N-hydroxysuccinimide (NHS) esters and is carried out under mild conditions to ensure the stability of the aminooxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis process makes it feasible for large-scale production required in pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Eei-Aoa-OSu primarily undergoes oxime ligation reactions, where the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly chemoselective and can be carried out under mild aqueous conditions .

Common Reagents and Conditions

The oxime ligation reaction involving this compound typically uses aniline or phenylenediamine derivatives as catalysts. These catalysts accelerate the reaction and improve the yield of the desired oxime product. The reaction is usually performed in aqueous media, which is advantageous for bioconjugation applications .

Major Products Formed

The major products formed from the reactions involving this compound are oxime-linked conjugates. These conjugates are highly stable and are used in various applications, including the synthesis of peptide dendrimers, glycoconjugates, and protein-protein probes .

Comparison with Similar Compounds

Eei-Aoa-OSu is unique in its ability to prevent N-overacylation during peptide synthesis, a feature that sets it apart from other similar compounds. Some similar compounds include:

This compound’s unique properties make it a valuable reagent in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVFJIBHWMWCHC-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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